molecular formula C24H28N2O3 B1671819 Indacaterol CAS No. 312753-06-3

Indacaterol

Cat. No.: B1671819
CAS No.: 312753-06-3
M. Wt: 392.5 g/mol
InChI Key: QZZUEBNBZAPZLX-QFIPXVFZSA-N
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Description

Indacaterol is a once-daily, long-acting β₂-adrenoceptor agonist (LABA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It acts as a high-efficacy β₂-agonist, inducing rapid and sustained bronchodilation by relaxing airway smooth muscle . Its pharmacological profile includes a fast onset of action (within 5 minutes) and a 24-hour duration, making it suitable for once-daily dosing . This compound also demonstrates favorable cost-effectiveness compared to other bronchodilators like tiotropium and salmeterol, with a safety profile comparable to placebo in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indacaterol can be synthesized through a multi-step process involving the reaction of 2-amino-5,6-diethylindan with 8-benzyloxy-5-(1-bromo-2-triethylsiloxyethyl)-1H-quinolin-2-one in the presence of triethylamine and sodium iodide. The reaction is carried out in dimethylformamide at room temperature for about three hours. The product is then purified through recrystallization in ethyl acetate .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Indacaterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the quinoline ring structure.

    Substitution: Substitution reactions can occur at the hydroxyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Profile

Indacaterol exhibits high intrinsic efficacy and a rapid onset of action. Studies have shown that it achieves clinically relevant 24-hour bronchodilation in patients with moderate to severe COPD, with an onset of action approximately 30 minutes after administration and a duration exceeding 24 hours . The compound's efficacy is attributed to its ability to partition into lipid membranes, enhancing its interaction with beta-2 adrenergic receptors .

Clinical Efficacy in COPD

This compound has been extensively studied for its efficacy in treating COPD. A meta-analysis involving over 5,300 patients demonstrated that this compound at doses of 150 µg and 300 µg significantly improved forced expiratory volume in one second (FEV1) compared to placebo and other LABAs like salmeterol . The results are summarized in the following table:

Treatment Mean FEV1 Improvement (ml) Statistical Significance
This compound 75 µg170p < 0.001
This compound 150 µg230p < 0.001
This compound 300 µg270p < 0.001
Salmeterol170p < 0.001
PlaceboBaseline-

The St. George's Respiratory Questionnaire (SGRQ) scores also indicated significant improvements in health-related quality of life among patients receiving this compound compared to those on placebo or salmeterol .

Long-Term Safety and Efficacy

Long-term studies have confirmed the safety profile of this compound, showing no significant adverse effects on cardiovascular parameters such as ECG findings or serum potassium levels . The data indicate that this compound is well-tolerated over extended periods, making it suitable for chronic management.

Case Studies

  • Improvement in Lung Hyperinflation : A study assessed the impact of this compound on lung hyperinflation in COPD patients, revealing significant reductions in hyperinflation and associated increases in physical activity levels .
  • Real-World Effectiveness : A real-world evaluation highlighted that patients using this compound reported higher treatment satisfaction and adherence compared to other bronchodilators, emphasizing its practical benefits beyond clinical trials .
  • Pharmacokinetic Studies : Research utilizing microextraction techniques demonstrated the pharmacokinetics of this compound in animal models, contributing to a better understanding of its absorption and distribution within lung tissues .

Comparative Studies

This compound has been compared with other LABAs in various studies, consistently showing superior efficacy:

Study Comparison Outcome
B2318 StudyThis compound vs SalmeterolThis compound showed greater FEV1 improvement at all measured time points .
INABLE StudyThis compound vs TiotropiumThis compound provided better relief from dyspnea symptoms .

Mechanism of Action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in conditions like asthma and COPD. The molecular targets include the beta-2 adrenergic receptors, and the pathways involved are the cyclic adenosine monophosphate (cAMP) signaling pathways .

Comparison with Similar Compounds

Efficacy in Bronchodilation

Indacaterol’s intrinsic efficacy (Emax) at human β₂-adrenoceptors is 73% of the maximal effect of isoprenaline, lower than formoterol (90%) but significantly higher than salmeterol (38%) and salbutamol (47%) . Despite this, its high lipophilicity and prolonged receptor binding enable sustained bronchodilation. Key efficacy comparisons include:

Compound Trough FEV₁ Improvement vs. Placebo Onset of Action Duration of Action
This compound 150–170 mL 5 minutes 24 hours
Formoterol 100–120 mL 5 minutes 12 hours
Salmeterol 60–80 mL 10–20 minutes 12 hours
Tiotropium 140–150 mL 30 minutes 24 hours
  • In head-to-head trials, this compound 150 μg improved trough FEV₁ by 40–50 mL more than tiotropium at 14 days .
  • This compound’s effect on reducing lung hyperinflation and improving exercise endurance outperformed tiotropium in some studies .

Symptom Relief and Health Status

This compound demonstrates superior or comparable benefits in patient-reported outcomes:

  • St. George’s Respiratory Questionnaire (SGRQ): this compound reduced SGRQ scores by 4.0–4.5 points, outperforming salmeterol (2.3 points) and matching tiotropium .
  • Transition Dyspnea Index (TDI): this compound 300 μg showed the greatest improvement in TDI scores (1.7-fold higher than salmeterol) .

Cost-Effectiveness

Comparison Incremental Cost-Effectiveness Ratio (ICER) Cost Savings
This compound vs. Tiotropium (Germany) €28,300/QALY Dominant
This compound vs. Salmeterol (UK) Dominant £110/patient
This compound vs. Tiotropium (UK) Dominant £248/patient

Combination Therapies

  • QVA149 (this compound + Glycopyrronium): This dual bronchodilator demonstrated superior FEV₁ improvements (80–100 mL vs. monotherapy) and reduced exacerbations in a 26-week trial .
  • This compound + Tiotropium: Concurrent use improved lung deflation and bronchodilation without additional safety risks .

Emerging Comparators

  • Abediterol: A novel LABA with superior β₂-selectivity and duration (>24 hours) compared to this compound in preclinical models .
  • GS-5759: A bifunctional agent with this compound-like bronchodilation but a 25-fold wider therapeutic index for cardiovascular effects .

Biological Activity

Indacaterol is a long-acting beta-2 adrenergic agonist (LABA) primarily used for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of extensive research. This article provides a detailed overview of the biological activity of this compound, including data tables and key research findings.

This compound selectively stimulates beta-2 adrenergic receptors in the bronchial smooth muscle, leading to muscle relaxation and bronchodilation. The compound exhibits a high intrinsic activity at the human β2-adrenoreceptor, with a binding affinity comparable to that of formoterol. Notably, this compound shows over 24-fold greater agonist activity at β2-receptors compared to β1-receptors and 20-fold greater than β3-receptors .

The activation of these receptors stimulates adenyl cyclase, resulting in increased levels of cyclic adenosine monophosphate (cAMP), which mediates bronchodilation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and excretion:

ParameterValue
Peak Serum Concentration ~15 minutes post-inhalation
Bioavailability 43-45% after inhalation
Volume of Distribution 2361 L to 2557 L
Protein Binding 94.1-96.2% in serum
Half-Life >30 hours

This compound's extensive distribution indicates its potential for prolonged therapeutic effects .

Clinical Efficacy

This compound has been shown to be effective in improving lung function and reducing COPD exacerbations. In a 52-week study, it significantly prolonged the time to the first exacerbation compared to placebo and demonstrated superior efficacy over other LABAs like salmeterol and formoterol .

Case Studies

  • O'Donnell et al. Study (2010) : Patients receiving 300 µg of this compound showed an increase in inspiratory capacity (IC) by 170 mL at rest and by 280 mL during exercise after three weeks of treatment. Additionally, health-related quality of life improved significantly as measured by the St. George’s Respiratory Questionnaire .
  • Long-Term Study : A long-term study indicated that this compound not only improved lung function but also enhanced patients' quality of life and reduced the frequency of exacerbations over a one-year period .

Safety Profile

Toxicological evaluations indicate that this compound does not exhibit potential carcinogenicity or teratogenicity in embryo-fetal development studies . The safety profile is generally favorable with minimal adverse effects reported in clinical trials.

Q & A

Basic Research Questions

Q. What are the standardized primary endpoints and outcome measures in clinical trials evaluating Indacaterol for COPD?

Methodological Answer: The most common primary endpoint is trough forced expiratory volume in 1 second (FEV₁) measured at 24 hours post-dose, which reflects sustained bronchodilation . Secondary endpoints include St. George’s Respiratory Questionnaire (SGRQ) scores, COPD Assessment Test (CAT) scores, and Transition Dyspnea Index (TDI). Trials typically use spirometry-confirmed COPD patients with FEV₁ between 30%–80% predicted, excluding asthma comorbidities .

Q. How are treatment-naïve patients and switchers from other LABAs stratified in this compound utilization studies?

Methodological Answer: Studies often stratify analyses by LABA-naïve patients (no prior long-acting beta-agonist use) and switchers (those transitioning from other LABAs like salmeterol). This stratification controls for confounding factors such as prior treatment adherence and residual therapeutic effects. Data are analyzed separately for each subgroup using descriptive statistics (e.g., mean FEV₁ changes) without inferential testing .

Q. What is the recommended trial duration for assessing this compound’s efficacy and safety in COPD populations?

Methodological Answer: Trials should be ≥12 weeks to capture stable therapeutic effects and safety signals. Longer durations (e.g., 52 weeks) are necessary for evaluating exacerbation rates and long-term tolerability. Early-phase studies (≤28 days) focus on bronchodilation kinetics and acute adverse events .

Q. How are concomitant medications managed in this compound trials to avoid confounding?

Methodological Answer: Protocols permit inhaled corticosteroids (ICS) but exclude patients using short-acting bronchodilators within 6 hours of spirometry. Rescue medications are documented, and their usage is analyzed as a secondary outcome. Stratification by ICS use may be applied in post-hoc analyses .

Q. What dosing regimens are commonly compared against this compound in phase III trials?

Methodological Answer: this compound (75–600 µg once daily) is typically compared against placebo and twice-daily LABAs (e.g., salmeterol 50 µg BID, formoterol 12 µg BID). Dose-ranging studies use a parallel-group design with FEV₁ as the primary endpoint, while safety assessments monitor cardiovascular events and mortality .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in efficacy between this compound and other LABAs across patient subgroups?

Methodological Answer: Pre-specified subgroup analyses (e.g., by baseline FEV₁, smoking history) and interaction tests identify heterogeneity. Meta-regression models adjust for covariates like age and disease severity. For example, used linear regression to link smoking duration and short-acting bronchodilator response to this compound’s efficacy .

Q. How can researchers optimize this compound dosing while balancing efficacy and safety in specific subpopulations?

Methodological Answer: Bayesian dose-response models integrate efficacy (FEV₁ improvement) and safety (e.g., mortality, arrhythmias) data. found doses ≤150 µg optimal, with higher doses (300–600 µg) linked to rare adverse events. Sensitivity analyses should assess risk-benefit ratios in patients with cardiovascular comorbidities .

Q. What methodologies are used to analyze emitted dose and particle size distribution in this compound inhaler studies?

Methodological Answer: Aerodynamic dose emission parameters (e.g., fine particle dose <5 µm) are quantified using cascade impactors (e.g., Andersen Cascade Impactor). Mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF) are critical for evaluating lung deposition efficiency. Software like CITDAS calculates these metrics .

Q. How should post-hoc analyses be structured to identify predictors of this compound response in COPD patients with tuberculosis-destroyed lungs?

Methodological Answer: Linear regression models assess variables like short-acting bronchodilator reversibility, smoking history, and quality-of-life scores. excluded smokers and found SGRQ scores predictive, emphasizing the need for stratified randomization in prospective trials .

Q. What meta-analytic frameworks validate this compound’s additive effects when combined with tiotropium?

Methodological Answer: Fixed-effects models pool FEV₁ changes from trials where this compound is added to tiotropium. Subgroup analyses differentiate responders/non-responders to tiotropium. reported a 0.07 L FEV₁ improvement (95% CI: 0.05–0.10 L) with combination therapy, requiring sensitivity analyses to address heterogeneity .

Q. How do researchers address attrition bias in long-term this compound safety studies?

Methodological Answer: Intent-to-treat (ITT) analyses with multiple imputation handle missing data. Competing risk models (e.g., Fine-Gray) account for mortality-related dropout. Trials >52 weeks should predefine attrition thresholds and report reasons for discontinuation .

Q. What in vitro and ex vivo models are used to study this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?

Methodological Answer: Isolated human bronchial tissue assays measure relaxation kinetics, while radiolabeled this compound studies assess receptor binding duration. Preclinical models (e.g., guinea pig trachea) quantify β₂-adrenoceptor selectivity and duration of action .

Properties

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

QZZUEBNBZAPZLX-QFIPXVFZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
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Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185198
Record name Indacaterol
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Molecular Weight

392.5 g/mol
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Physical Description

Solid
Record name Indacaterol
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Solubility

7.98e-03 g/L
Record name Indacaterol
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CAS No.

312753-06-3
Record name Indacaterol
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Record name 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-
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Melting Point

195-202°C with decomposition, 195 °C (decomposition)
Record name Indacaterol
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Record name Indacaterol
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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